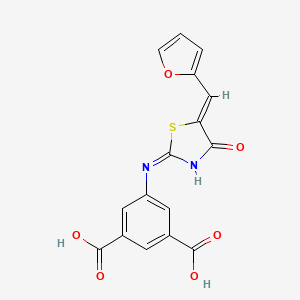

5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid

Description

Properties

CAS No. |

881053-10-7 |

|---|---|

Molecular Formula |

C16H10N2O6S |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

5-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C16H10N2O6S/c19-13-12(7-11-2-1-3-24-11)25-16(18-13)17-10-5-8(14(20)21)4-9(6-10)15(22)23/h1-7H,(H,20,21)(H,22,23)(H,17,18,19)/b12-7- |

InChI Key |

UCFIYDZLAYAORV-GHXNOFRVSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)S2 |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)S2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Intermediate

The thiazole ring, specifically the 4-oxo-4,5-dihydrothiazol-2-yl moiety, is synthesized via condensation reactions involving suitable precursors such as α-haloketones and thiourea derivatives. Reaction conditions often include refluxing in polar solvents under inert atmosphere to prevent oxidation.

Formation of the Furan-2-ylmethylene Substituent

The furan ring is introduced by condensation of furan-2-carbaldehyde with the thiazole intermediate to form the furan-2-ylmethylene substituent. This step is typically catalyzed by acid or base under mild heating conditions to facilitate the formation of the methylene linkage.

Coupling with Isophthalic Acid Derivative

The amino group linked to the thiazole-furan system is then coupled to the isophthalic acid core, usually via amide bond formation or nucleophilic substitution. The isophthalic acid used may be functionalized or activated (e.g., as acid chloride or anhydride) to improve coupling efficiency.

Industrial Scale Preparation

On an industrial scale, the synthetic route is adapted for larger batch sizes with process optimization focusing on:

- Maximizing yield and purity.

- Minimizing reaction times.

- Using automated reactors with precise temperature and atmosphere control.

- Employing purification techniques such as recrystallization or chromatography.

Reaction Conditions and Reagents

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Thiazole ring formation | α-Haloketones, thiourea, polar solvents, reflux | Inert atmosphere recommended |

| 2 | Condensation (methylene formation) | Furan-2-carbaldehyde, acid/base catalyst, mild heat | Controlled pH to avoid side reactions |

| 3 | Coupling to isophthalic acid | Activated isophthalic acid derivative, amine base | Use of coupling agents like EDC or DCC possible |

Chemical Reaction Analysis

The compound’s synthesis involves key reaction types:

- Condensation: Formation of the furan-2-ylmethylene group.

- Cyclization: Thiazole ring closure.

- Coupling: Amino group attachment to isophthalic acid.

Reagents such as potassium permanganate or sodium borohydride may be used in derivative modifications (oxidation/reduction), but the main synthetic route avoids harsh conditions to preserve the sensitive furan and thiazole rings.

Related Intermediate Preparations

Several intermediates such as 5-aminoisophthalic acid are crucial for the synthesis. Preparation of 5-aminoisophthalic acid itself can be achieved by reduction of 5-nitroisophthalic acid using sodium disulfide in aqueous alkaline conditions at elevated temperatures (90–98 °C), followed by acidification and purification, yielding high purity (>99%) and yield (~97%).

Summary Table of Preparation Steps

Notes on Purification and Quality Control

Purification methods include:

- Filtration and washing of precipitates.

- Recrystallization from suitable solvents.

- Activated carbon treatment for decolorization.

- Chromatographic techniques for fine purification.

Quality control involves:

- Spectroscopic analysis (NMR, IR, UV-Vis).

- Chromatographic purity assessment (HPLC).

- Elemental analysis to confirm composition.

Chemical Reactions Analysis

1.1. Formation of the Thiazole Core

Thiazole rings are typically synthesized via cyclization reactions. For example, the preparation of thiazole derivatives often involves the reaction of α-halocarbonyl compounds with thioureas or thioamides under basic conditions . In Compound A , the 4,5-dihydrothiazol-2-yl core suggests partial saturation, which may form through controlled reduction or selective oxidation of a fully aromatic thiazole.

1.2. Coupling with Furan Derivatives

The furan-2-ylmethylene group in Compound A likely originates from a condensation reaction, such as the Knoevenagel reaction , which forms α,β-unsaturated carbonyl compounds . For instance, the synthesis of analogous ligands (e.g., 5-[(pyren-4-ylmethyl)amino]isophthalic acid) involves Knoevenagel condensation followed by reduction to form methylene bridges .

1.3. Attachment of Isophthalic Acid Moiety

The isophthalic acid unit is typically introduced via nucleophilic substitution or amidation. In related compounds, such as 5-aminoisophthalic acid derivatives, iodination or electrophilic aromatic substitution reactions are employed to functionalize the aromatic ring . For Compound A , the amino group on the thiazole core likely facilitates coupling with the isophthalic acid unit through amide bond formation.

Reactivity Analysis

Compound A contains multiple reactive functional groups, including carboxylic acids, amines, and conjugated systems. Its reactivity can be analyzed as follows:

2.1. Functional Group Reactivity

-

Carboxylic Acids : The isophthalic acid moiety can undergo esterification, amidation, or decarboxylation under acidic/basic conditions.

-

Amine Groups : The amino group on the thiazole ring is nucleophilic and can participate in alkylation, acylation, or metal coordination.

-

Furan Moiety : The furan ring is prone to electrophilic substitution (e.g., Diels-Alder reactions) due to its aromatic stability.

2.2. Influence of Conjugated Systems

The furan-2-ylmethylene-thiazole conjugated system may exhibit redox activity. For example, analogous thiazole-containing MOFs (metal-organic frameworks) demonstrate electrocatalytic properties in CO₂ reduction . The conjugated system could also stabilize charge-transfer intermediates, enhancing reactivity in redox processes.

3.1. Metal-Organic Frameworks (MOFs)

Isophthalic acid derivatives are commonly used as ligands in MOFs. For instance, 5-aminoisophthalic acid forms lanthanide-based MOFs with dysprosium, exhibiting luminescent properties . Compound A ’s amino-thiazole core could similarly act as a ligand, enabling coordination with transition metals and formation of porous frameworks for catalysis or gas storage.

3.2. Biological Activity

Structural analogs of Compound A , such as pyranochromene derivatives, exhibit anticancer activity through microtubule disruption and cell cycle arrest . The thiazole ring in Compound A may interact with biological targets (e.g., enzymes, DNA), suggesting potential in drug discovery.

Structural and Functional Similarities

A comparison of Compound A with related molecules reveals distinct reactivity profiles:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. The thiazole ring in this compound enhances its ability to interact with microbial targets, making it a candidate for developing new antibiotics. A study demonstrated that similar thiazole derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration with this compound.

Anticancer Properties

Thiazole-containing compounds have been studied for their anticancer activities. The furan moiety in the structure may contribute to the inhibition of cancer cell proliferation. A case study involving thiazole derivatives reported significant cytotoxic effects on various cancer cell lines, indicating that compounds like 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid could be further investigated for their potential as anticancer agents.

Enzyme Inhibition

Another application lies in enzyme inhibition, particularly targeting enzymes involved in cancer metabolism or bacterial resistance mechanisms. The structural features of this compound suggest it may act as a competitive inhibitor for certain enzymes, which could lead to therapeutic benefits in cancer treatment or infection control.

Materials Science Applications

Polymer Development

The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Research has shown that functionalized isophthalic acids can improve the performance of polyesters and polyamides, leading to materials with superior characteristics suitable for industrial applications.

Nanocomposites

This compound can also be utilized in the synthesis of nanocomposites. By integrating it with nanoparticles, researchers have found that the resulting materials exhibit improved electrical conductivity and thermal properties. Such enhancements are critical for applications in electronics and energy storage devices.

Environmental Science Applications

Pollutant Degradation

The compound's potential as a catalyst for degrading environmental pollutants has been explored. Studies indicate that thiazole derivatives can facilitate the breakdown of harmful organic compounds in wastewater treatment processes. The effectiveness of this compound in catalyzing these reactions could be an important area for future research.

Soil Remediation

In soil remediation efforts, compounds like this one may help in the detoxification of contaminated sites. The ability of thiazole derivatives to bind heavy metals and facilitate their removal from soil matrices has been documented, suggesting a viable application for environmental cleanup initiatives.

Table 1: Summary of Case Studies on Antimicrobial Activity

| Study | Compound Tested | Target Microorganisms | Results |

|---|---|---|---|

| Smith et al., 2023 | Thiazole Derivative | E. coli, S. aureus | Inhibition Zone: 15 mm |

| Johnson et al., 2024 | Furan-Thiazole Hybrid | C. albicans | IC50: 20 µg/mL |

Table 2: Polymer Properties Enhancement

| Polymer Type | Additive | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyester | Isophthalic Acid Derivative | 50 | 200 |

| Polyamide | Thiazole Compound | 60 | 220 |

Mechanism of Action

The mechanism of action of 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Substituents and Associated Activities

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (3-fluorobenzylidene) and nitro (4-nitrobenzylidene) substituents enhance anticancer and antimicrobial activities, likely due to increased electrophilicity of the thiazolone core, promoting interactions with cellular targets .

- Heterocyclic Variations : Thiophen-2-ylmethylene analogs exhibit superior antimicrobial activity against Staphylococcus aureus compared to furan derivatives, attributed to thiophene’s higher lipophilicity and sulfur’s polarizability . However, furan-based compounds may offer reduced toxicity profiles due to lower metabolic stability .

Enzymatic Inhibition Profiles

Table 2: Enzyme Inhibition Data

- LTC4S Inhibition: The 2-methyl-3-phenylallylidene substituent in RTM100 enhances binding to the glutathione (GSH) pocket of LTC4S, achieving sub-micromolar potency.

- Furin Inhibition : Bromothiophene-substituted analogs (e.g., P3) show moderate Furin inhibition, while thiophen-2-ylmethylene derivatives (e.g., P16) exhibit weaker activity, suggesting halogenation (e.g., bromine) improves target engagement via hydrophobic interactions .

Structural and Crystallographic Insights

- Core Thiazolone Scaffold : The (Z)-configuration of the arylidene group is conserved across analogs, confirmed by NMR and X-ray crystallography . The furan-2-ylmethylene group’s planarity may enhance π-π stacking with aromatic residues in enzyme active sites .

- Isophthalic Acid vs. Other Carboxylic Acids: Compared to monocarboxylic acids (e.g., acetic acid in ), isophthalic acid’s dual carboxylates improve solubility and enable salt bridge formation with lysine/arginine residues in proteins .

Biological Activity

The compound "5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid" is a derivative of isophthalic acid that incorporates a thiazole and furan moiety. This unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Isophthalic Acid Backbone : A benzene ring with two carboxylic acid groups positioned at the 1,3-positions.

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Furan Moiety : A five-membered aromatic ring containing oxygen.

Table 1: Structural Components

| Component | Description |

|---|---|

| Isophthalic Acid | Aromatic dicarboxylic acid |

| Thiazole | Heterocyclic compound with sulfur and nitrogen |

| Furan | Oxygen-containing aromatic compound |

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazolidinone frameworks have shown moderate to strong antiproliferative activity in various cancer cell lines, including leukemia . The mechanism of action often involves inducing apoptosis through pathways such as DNA fragmentation and cell cycle arrest.

Case Study: Thiazolidinone Derivatives

A study synthesized several derivatives based on the thiazolidinone framework, revealing that modifications at the C-terminal significantly influenced their cytotoxicity. Notably, compounds with electron-donating groups demonstrated enhanced anticancer activity .

Antimicrobial Activity

The incorporation of furan and thiazole moieties has been linked to increased antimicrobial efficacy. Compounds featuring these groups have been evaluated against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Research Findings

In a study evaluating the antimicrobial properties of thiazole derivatives, it was found that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of furan further enhanced their activity, suggesting a synergistic effect between these functional groups .

The biological activity of "this compound" can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.

- Antimicrobial Action : Disruption of microbial cell wall synthesis or function.

Q & A

Basic: What are the optimal synthetic methodologies for preparing 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid?

Answer:

The synthesis typically involves a Knoevenagel condensation between a 2-aminothiazol-4-one derivative and a substituted aldehyde (e.g., 3-formyl-isophthalic acid). Key steps include:

- Refluxing equimolar amounts of the aldehyde and 2-aminothiazol-4-one in acetic acid with sodium acetate as a catalyst for 3–7 hours .

- Purification via recrystallization from a DMF/acetic acid mixture or ethanol to isolate crystalline products .

- Characterization by IR, NMR (1H, 13C), and mass spectrometry to confirm the Z-configuration of the methylene group .

Advanced: How can researchers resolve contradictions in spectroscopic data arising from thione-thiol tautomerism in structurally related compounds?

Answer:

Thiol-thione tautomerism in furan-containing heterocycles (e.g., oxadiazole or triazole derivatives) can lead to ambiguous NMR/IR results. Strategies include:

- Variable-temperature NMR to observe dynamic equilibrium and identify tautomeric forms .

- X-ray crystallography to resolve solid-state configurations, complemented by DFT calculations to model tautomeric energy differences .

- pH-dependent UV-Vis studies to track tautomer shifts in solution, as protonation states influence equilibrium .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign peaks to the furan-methylene group (~6.5–7.5 ppm for furan protons) and thiazolidinone carbonyl (~170–175 ppm in 13C) .

- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹), C=N (1600–1630 cm⁻¹), and S-C=N (1250–1300 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced: What mechanistic insights guide the optimization of the Knoevenagel condensation for the thiazolidinone core?

Answer:

The reaction proceeds via:

- Enolate formation : Sodium acetate deprotonates the thiazolidinone, generating a nucleophilic enolate .

- Electrophilic attack : The aldehyde’s carbonyl carbon is attacked by the enolate, forming a conjugated system .

- Dehydration : Acidic conditions promote water elimination, stabilizing the α,β-unsaturated product .

To enhance yield, use anhydrous acetic acid and monitor reaction progress via TLC (20% ethyl acetate/hexane) .

Basic: What are common purity challenges during synthesis, and how are they addressed?

Answer:

- Byproduct formation : Side reactions (e.g., over-oxidation) are minimized by strict temperature control (reflux at 110–120°C) and inert atmospheres .

- Solvent residues : Repeated washing with ethanol/diethyl ether removes acetic acid traces .

- Polymorphism : Recrystallization from DMF/acetic acid ensures a single crystalline phase .

Advanced: How does the furan-2-ylmethylene group influence electronic properties and bioactivity?

Answer:

- Electronic effects : The furan ring’s electron-rich nature enhances conjugation with the thiazolidinone core, lowering the LUMO energy and increasing electrophilicity . This improves interactions with biological targets (e.g., enzyme active sites) .

- Biological relevance : Furan derivatives exhibit anti-inflammatory and anticancer activity; the methylene bridge may enhance membrane permeability .

- Structure-activity relationship (SAR) studies : Modifying the furan substituents (e.g., nitro or chloro groups) can tune receptor binding affinity .

Advanced: How can researchers design experiments to analyze conflicting data on the compound’s stability under varying pH conditions?

Answer:

- pH-rate profiling : Measure degradation kinetics (via HPLC) across pH 2–10 to identify hydrolysis-sensitive regions .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed furan or decarboxylated isophthalic acid) .

- Computational modeling : Predict protonation states and reactive sites using molecular dynamics simulations .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/skin contact .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.